molecular formula C23H20N2O2S B7713916 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B7713916
M. Wt: 388.5 g/mol
InChI Key: BYPRIINAJADHOO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide, also known as DMPTC, is a chemical compound that has been garnering increasing attention in the scientific community due to its potential therapeutic applications. DMPTC belongs to the class of compounds known as thiophenes, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a promising candidate for further pre-clinical and clinical studies. However, one of the limitations of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is its poor solubility in aqueous solutions, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide. One such direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, studies could be conducted to optimize the formulation and delivery of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide to improve its efficacy in vivo.
Conclusion:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for further research. The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been achieved through a relatively simple method, and its low toxicity makes it a promising candidate for further pre-clinical and clinical studies.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 2,4-dimethylbenzoyl chloride with 2-hydroxy-3-(thiophen-2-yl)quinoline in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide is its use as an anti-cancer agent. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)thiophene-2-carboxamide achieves this by inducing apoptosis, which is a process of programmed cell death that is crucial for eliminating damaged or abnormal cells from the body.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-9-10-20(16(2)12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPRIINAJADHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide

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